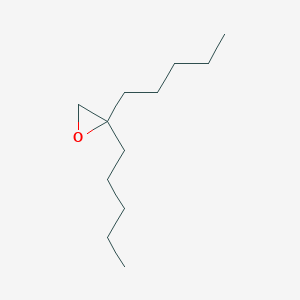![molecular formula C11H12I2O B14287315 {2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene CAS No. 115117-52-7](/img/structure/B14287315.png)
{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene is an organic compound characterized by the presence of two iodine atoms, an isopropoxy group, and a vinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as iodobenzene.
Vinylation: The vinyl group is introduced via a Heck reaction, where the iodobenzene derivative reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the iodine atoms, resulting in the formation of deiodinated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) are used under acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Deiodinated derivatives
Substitution: Brominated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene involves its interaction with specific molecular targets. The iodine atoms and vinyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The isopropoxy group can influence the compound’s solubility and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene: Unique due to the presence of both iodine atoms and an isopropoxy group.
{2,2-Diiodo-1-[(methyl)oxy]ethenyl}benzene: Similar structure but with a methyl group instead of an isopropoxy group.
{2,2-Diiodo-1-[(ethoxy)ethenyl}benzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
115117-52-7 |
|---|---|
Fórmula molecular |
C11H12I2O |
Peso molecular |
414.02 g/mol |
Nombre IUPAC |
(2,2-diiodo-1-propan-2-yloxyethenyl)benzene |
InChI |
InChI=1S/C11H12I2O/c1-8(2)14-10(11(12)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
RJLASQAQMFNMBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=C(I)I)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
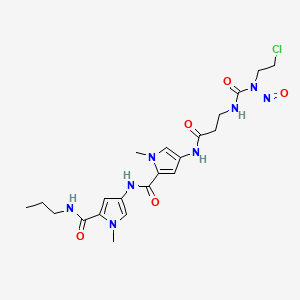
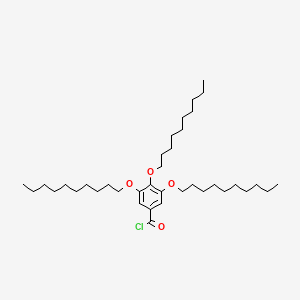
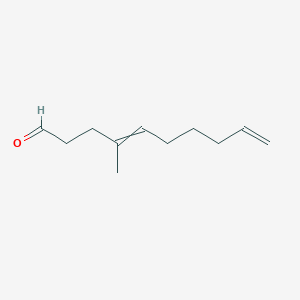
![N-[2-(2-Hydroxyethoxy)ethyl]hexanamide](/img/structure/B14287255.png)
![4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl](/img/structure/B14287260.png)
![(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]](/img/structure/B14287262.png)
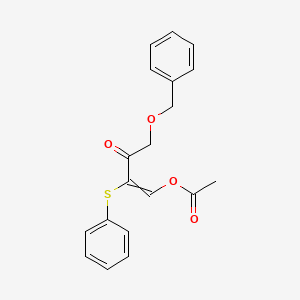
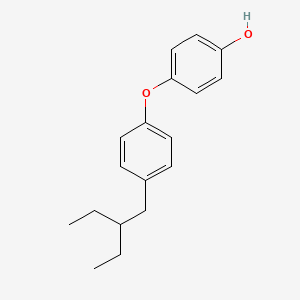

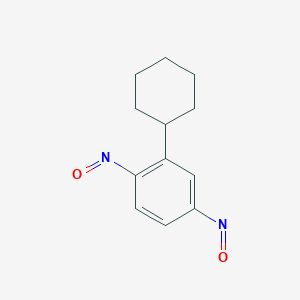
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
